molecular formula C19H24O7 B591147 8|A-(2-Methylacryloyloxy)hirsutinolide CAS No. 188293-70-1

8|A-(2-Methylacryloyloxy)hirsutinolide

Cat. No.: B591147
CAS No.: 188293-70-1
M. Wt: 364.394
InChI Key: VSNXXZXCVFUXKD-LYUOXOCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from plants, particularly from the Asteraceae family. This compound is known for its biological activities, including its role as an irreversible inhibitor of cytochrome P450 2A6 and monoamine oxidases A and B .

Scientific Research Applications

8α-(2-Methylacryloyloxy)hirsutinolide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 8|A-(2-Methylacryloyloxy)hirsutinolide are CYP2A6 and Monoamine Oxidases (MAO-A and MAO-B) . CYP2A6 is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics. Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a vital role in the inactivation of neurotransmitters.

Mode of Action

This compound acts as an irreversible inhibitor of CYP2A6 and also inhibits MAO-A and MAO-B . The compound binds to these enzymes and inhibits their activity, leading to alterations in the metabolic processes they are involved in.

Safety and Hazards

The safety data sheet for 8|A-(2-Methylacryloyloxy)hirsutinolide indicates that it is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, or if ingested or inhaled, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide typically involves the esterification of hirsutinolide with 2-methylacrylic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for 8α-(2-Methylacryloyloxy)hirsutinolide are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8α-(2-Methylacryloyloxy)hirsutinolide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the lactone ring or the side chains, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the double bonds within the molecule, leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the ester or lactone functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    8α-(2-Methylacryloyloxy)-hirsutinolide-13-O-acetate: This compound is structurally similar but includes an additional acetate group, which may alter its biological activity.

    8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide:

Uniqueness

8α-(2-Methylacryloyloxy)hirsutinolide is unique due to its specific inhibitory effects on cytochrome P450 2A6 and monoamine oxidases, which are not commonly observed in other sesquiterpene lactones. This makes it a valuable compound for studying enzyme inhibition and potential therapeutic applications.

Properties

IUPAC Name

[11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNXXZXCVFUXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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